molecular formula C8H7B B1200502 4-Bromostyrene CAS No. 2039-82-9

4-Bromostyrene

Cat. No. B1200502
CAS RN: 2039-82-9
M. Wt: 183.04 g/mol
InChI Key: WGGLDBIZIQMEGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromostyrene can be synthesized through several methods, including the direct bromination of styrene. A notable synthesis involves the reaction of p-chloroacetophenone to yield 4-(4-Bromobutyl)styrene, showcasing the versatility in synthesizing brominated styrenic compounds for further chemical transformations (Jin & Ming, 2005).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, revealing planar ground state structures and providing insight into its electronic and spatial configuration. Through proton spectra analysis and magnetic resonance studies, the molecular structure, including dipolar coupling constants and bond lengths, has been elucidated, highlighting the planarity and structural dynamics of the bromostyrene molecule (Emsley & Longeri, 1981).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. Its vinyl group allows for covalent attachment to surfaces, such as the Si(111)-(7 × 7) surface, through a [2 + 2]-like cycloaddition pathway, forming stable chemical bonds suitable for further functionalization (Zhang et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as molecular weight, significantly influence the topography of thin films in blends with polystyrene. These properties are crucial for understanding and tailoring the material characteristics for specific applications, including the formation of microstructures and phase separation behavior (Affrossman & Stamm, 2000).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in polymerization and cycloaddition reactions, underscore its significance in synthetic chemistry. For instance, its role in the facile synthesis of donor-acceptor cyclopropanes through a copper-catalyzed [2+1] cycloaddition reaction highlights its utility in creating structurally complex and functionally diverse organic molecules (Nishikata et al., 2015).

Scientific Research Applications

  • Covalent Attachment to Silicon Surfaces : 4-Bromostyrene can covalently bind to silicon surfaces, such as Si(111)-(7 × 7), through a [2 + 2]-like cycloaddition pathway. This binding forms a 4-bromoethylbenzene-like structure, which can be used as a precursor for further chemical modification and functionalization (Zhang, He, Xu, & Tok, 2011).

  • Functionalization of Silicon Surfaces : this compound is used to functionalize hydrogen passivated silicon surfaces. This functionalization is of interest for the fabrication of silicon-based molecular electronic and sensing devices, particularly because bromine atoms can be directly interrogated by X-ray radiation (Basu, Kinser, Tovar, & Hersam, 2006).

  • Polymer Films and Pyroelectric Properties : Polymers like poly(this compound) have been synthesized and evaluated for their pyroelectric efficiency. However, none of the poly(4-substituted styrenes) showed substantial pyroelectric behavior, which can be attributed to their helical structure and lack of a net permanent dipole moment (Stephens, Levine, Fech, Zrebiec, Cafiero, & Garofalo, 1974).

  • Thin Films and Molecular Weight Effects : The molecular weights of poly(this compound) and polystyrene influence the film structure in different ways. Variations in these molecular weights affect the topographical features of the thin films (Affrossman & Stamm, 2000).

  • Surface Enrichment in Polymer Blends : Studies using neutron reflectivity and low-energy forward recoil spectrometry explored surface enrichment in miscible blends of deuterated polystyrene and poly(styrene-co-4-bromostyrene). This enrichment at the polymer blend/air interface is significant for understanding the interactions in polymer blends (Genzer, Faldi, Oslanec, & Composto, 1996).

  • Electron Resist Properties : Poly-4-bromostyrene (PBS) has been identified as having a desirable combination of properties, including high sensitivity and resolution, making it an attractive candidate for high-performance electron beam lithography (Schué, Holil, Sagnes, Montginoul, & Giral, 1986).

  • Synthesis of Bifunctional Polymers : Bifunctional polymers carrying tris(bipyridyl)ruthenium(II) and triphenylamine units have been synthesized using this compound. These polymers have potential applications in areas like dye and charge transport (Peter & Thelakkat, 2003).

Safety and Hazards

4-Bromostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs .

Future Directions

4-Bromostyrene holds promise for a variety of applications ranging from molecular electronics to biosensing . It is also used in the structure activity relationships (SAR) study of the chemical and biochemical properties of the vinyl group of styrene . The global this compound market is expected to grow, driven by different factors that augment the market’s growth .

Mechanism of Action

Target of Action

4-Bromostyrene is a para-halogenated styrene derivative . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own . Its primary targets are therefore the reactants it is combined with in various chemical reactions.

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it undergoes the Heck reaction with 2-bromo-6-methoxynaphthalene in the presence of sodium acetate and Hermann’s catalyst in N,N-dimethylacetamide to afford diarylethene . This suggests that this compound can act as a reactant in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .

Biochemical Pathways

As a chemical reactant, this compound is involved in the synthesis of nitroolefins by alkene cross-metathesis . It also plays an important role in the Heck reaction to the synthesis of poly(1,4-phenylenevinylene) . These reactions can lead to the production of various compounds with potential applications in different fields, including materials science and pharmaceuticals .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can participate in the Heck reaction to form diarylethene . The specific molecular and cellular effects would depend on the nature of these products and their interactions with biological systems.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and solvents . Additionally, factors such as temperature and pressure can also influence the rate and outcome of the reactions it participates in .

Biochemical Analysis

Biochemical Properties

4-Bromostyrene plays a significant role in various biochemical reactions. It is involved in the synthesis of silsesquioxanes and the photochemical growth of bromine-terminated self-assembled monolayers . The compound interacts with enzymes and proteins, particularly those involved in the Heck reaction, where it acts as a substrate. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular membranes and proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying the activity of key signaling proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, in the Heck reaction, this compound acts as a substrate, forming carbon-carbon bonds through a palladium-catalyzed process . This interaction can result in changes in gene expression and cellular function, highlighting the compound’s role in biochemical synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored in a cool, dry place, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as decreased spontaneous movement, changes in urine volume, and alterations in blood biochemical parameters . The no-observed-adverse-effect-level (NOAEL) for this compound has been determined to be 30 mg/kg/day in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s metabolism often involves oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-bromo-4-ethenylbenzene
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InChI

InChI=1S/C8H7Br/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WGGLDBIZIQMEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)Br
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
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Related CAS

24936-50-3
Record name Benzene, 1-bromo-4-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID40174330
Record name 4-Bromostyrene
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Molecular Weight

183.04 g/mol
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Physical Description

Pale yellow liquid; mp = 3-6 deg C; [Alfa Aesar MSDS]
Record name 4-Bromostyrene
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CAS RN

2039-82-9
Record name 4-Bromostyrene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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